molecular formula C12H9NOS B2509140 5-(Benzylsulfanyl)furan-2-carbonitrile CAS No. 1803583-60-9

5-(Benzylsulfanyl)furan-2-carbonitrile

Cat. No. B2509140
CAS RN: 1803583-60-9
M. Wt: 215.27
InChI Key: OVQAICXVLBGDFF-UHFFFAOYSA-N
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Description

The compound 5-(Benzylsulfanyl)furan-2-carbonitrile is a molecule that features a furan ring, a benzylsulfanyl substituent, and a carbonitrile group. The furan ring is a five-membered aromatic ring with oxygen as a heteroatom, which can participate in various chemical reactions due to its aromatic nature and the reactivity of the oxygen atom. The benzylsulfanyl group is a sulfur-containing substituent that can influence the electronic properties of the molecule and its reactivity. The carbonitrile group, consisting of a cyano group attached to the furan ring, is a functional group known for its nitrile moiety, which can be involved in further chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as substituted 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, involves the condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides . Although the synthesis of 5-(Benzylsulfanyl)furan-2-carbonitrile is not explicitly described, it can be inferred that a similar multicomponent reaction strategy could be employed, possibly involving the condensation of furan with a suitable benzylsulfanyl halide and a cyano-containing compound under catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . For 5-(Benzylsulfanyl)furan-2-carbonitrile, X-ray crystallography could potentially be used to ascertain the precise geometry of the molecule, including the orientation of the benzylsulfanyl group relative to the furan ring and the planarity of the carbonitrile group.

Chemical Reactions Analysis

The reactivity of furan derivatives can be quite diverse. For instance, the reaction of allyl and benzyl alcohols, and their toluene-p-sulphonates, with furan has been studied . In the case of 5-(Benzylsulfanyl)furan-2-carbonitrile, the presence of the benzylsulfanyl group could facilitate reactions that involve nucleophilic attack at the sulfur atom, while the carbonitrile group could undergo reactions typical for nitriles, such as hydrolysis to carboxylic acids or conversion to amides and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Benzylsulfanyl)furan-2-carbonitrile would be influenced by its functional groups. The furan ring contributes to the molecule's aromatic character and potential for electron-rich interactions. The benzylsulfanyl group could affect the molecule's solubility in organic solvents and its potential for oxidation. The carbonitrile group would likely increase the molecule's polarity and reactivity towards nucleophiles. The exact physical properties such as melting point, boiling point, and solubility would require experimental determination or computational prediction based on the molecular structure.

Scientific Research Applications

Electrochemical and Polymer Properties

  • Electrochromic Properties of Polymers: 5-(Benzylsulfanyl)furan-2-carbonitrile derivatives have been used in the synthesis of new electrochromic polymers. These polymers display distinct electrochromic properties, making them potential candidates for electronic display applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Chemical Synthesis and Properties

  • Synthesis of Furan Derivatives: Research has explored the synthesis of various furan derivatives, including those related to 5-(Benzylsulfanyl)furan-2-carbonitrile, demonstrating their potential in creating diverse chemical structures (Martins et al., 2009).
  • Chemical Reactivity Studies: Investigations into the reactivity of chlorine atom in chlorinated 1,3-oxazole derivatives, closely related to 5-(Benzylsulfanyl)furan-2-carbonitrile, have been conducted to understand their interactions with various nucleophiles (Kornienko et al., 2014).

Spectroscopic Analysis and Molecular Docking

  • Molecular Docking and Spectroscopic Analysis: The molecular structure and properties of related compounds, like 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, have been studied using spectroscopy and molecular docking, indicating potential in chemotherapeutic applications (Haress et al., 2015).

Photochemical Studies

  • Photochemical Isomerization: Furan derivatives, similar to 5-(Benzylsulfanyl)furan-2-carbonitrile, have been the subject of ab initio studies to understand their photochemical isomerization reactions, providing insights into their photoreactive properties (d'Auria, 2000).

Synthesis of Fused Heterocycles

  • Fused Heterocyclic Compounds Synthesis: The compound has been involved in the synthesis of fused pyran and furan derivatives, offering a new approach to synthesize complex heterocyclic structures (Abdou et al., 2005).

Future Directions

The future of furan platform chemicals (FPCs), including 5-(Benzylsulfanyl)furan-2-carbonitrile, lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The spectacular range of compounds that can be economically synthesized from biomass via FPCs shows the potential for excellent applications of bio-based materials .

properties

IUPAC Name

5-benzylsulfanylfuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQAICXVLBGDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylsulfanyl)furan-2-carbonitrile

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